Lipophilicity Differentiation vs. Structural Analogs
5-tert-Butyl-isophthalic acid monomethyl ester displays an XLogP3 value of 3.5, which is 0.9 log units higher than the corresponding diacid (5-tert-butylisophthalic acid, XLogP3-AA 2.6), 1.7 log units higher than the des-tert-butyl monomethyl isophthalate (XLogP3 1.8), and 0.2 log units higher than the diester analog (dimethyl 5-tert-butylisophthalate, XLogP3-AA 3.3) when values are computed under the same PubChem XLogP3 algorithm [1][2][3][4]. A ΔXLogP3 of 0.2–1.7 units corresponds to an approximately 1.6- to 50-fold difference in octanol-water partition coefficient.
| Evidence Dimension | Computed partition coefficient (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 5-tert-Butylisophthalic acid: XLogP3-AA = 2.6; Dimethyl 5-tert-butylisophthalate: XLogP3-AA = 3.3; Monomethyl isophthalate: XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +0.9 (vs diacid), +0.2 (vs diester), +1.7 (vs des-tert-butyl monomethyl ester) |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025/2026 release) |
Why This Matters
A compound with a XLogP3 of 3.5 versus 1.8–3.3 will exhibit markedly different aqueous solubility, membrane permeability, and reversed-phase chromatographic retention, directly impacting its suitability for applications where specific partitioning behavior is critical.
- [1] PubChem. Compound Summary for CID 12144658, 5-tert-Butyl-isophthalic acid monomethyl ester. National Center for Biotechnology Information (2026). View Source
- [2] PubChem. Compound Summary for CID 75379, 5-tert-Butylisophthalic acid. National Center for Biotechnology Information (2026). View Source
- [3] PubChem. Compound Summary for CID 616620, Dimethyl 5-tert-butylisophthalate. National Center for Biotechnology Information (2026). View Source
- [4] PubChem. Compound Summary for CID 601880, 3-(Methoxycarbonyl)benzoic acid. National Center for Biotechnology Information (2026). View Source
